molecular formula C22H24F3N3OS B4079042 2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline

2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B4079042
M. Wt: 435.5 g/mol
InChI Key: ZYRVCLZZVJSJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolines and piperidones are noteworthy in medicinal chemistry due to their wide range of biological properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazoline derivatives has drawn more and more attention due to their significant biological activities . Similarly, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Quinazoline is a heterocyclic compound that consists of two fused six-membered simple aromatic rings, a benzene ring, and a pyrimidine ring .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . Piperidones were prepared from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and piperidone derivatives can vary widely depending on the specific compound and its substituents. Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .

Mechanism of Action

The mechanism of action of quinazoline derivatives is diverse and depends on the specific derivative. They have shown inhibitory effects on thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and thyrosine kinase .

Future Directions

The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have been explored . Piperidones and their derivatives have been bio-assayed for their varied activity, and the structure-activity relationship of the piperidones has been established .

Properties

IUPAC Name

1-(2,4-dimethylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3OS/c1-13-9-10-28(14(2)11-13)18(29)12-30-21-26-19-16-6-4-3-5-15(16)7-8-17(19)20(27-21)22(23,24)25/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRVCLZZVJSJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C)C(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline
Reactant of Route 2
Reactant of Route 2
2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline
Reactant of Route 3
Reactant of Route 3
2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline
Reactant of Route 4
Reactant of Route 4
2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline
Reactant of Route 5
Reactant of Route 5
2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline
Reactant of Route 6
Reactant of Route 6
2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.